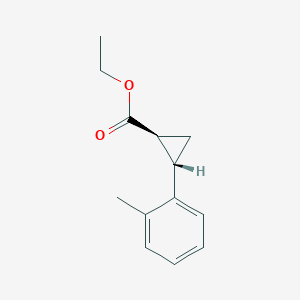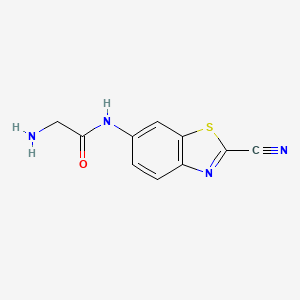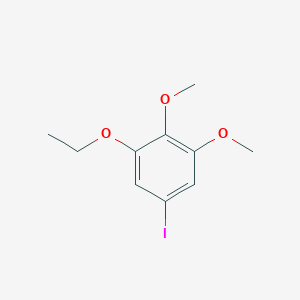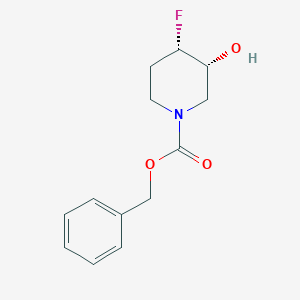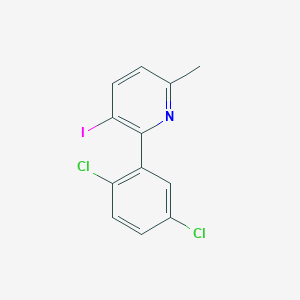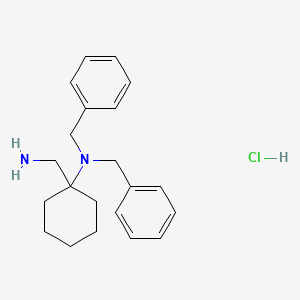
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride is a chemical compound with a complex structure that includes a cyclohexane ring, an aminomethyl group, and two benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride typically involves multiple steps. One common method includes the alkylation of cyclohexanone with benzyl chloride to form N,N-dibenzylcyclohexanamine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the aminomethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but lacks the cyclohexane and benzyl groups.
Pyrrolidine derivatives: These compounds share the aminomethyl functionality but have different ring structures.
Uniqueness
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride is unique due to its combination of a cyclohexane ring, aminomethyl group, and two benzyl groups. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds .
Propriétés
Formule moléculaire |
C21H29ClN2 |
|---|---|
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
1-(aminomethyl)-N,N-dibenzylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c22-18-21(14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-2,4-7,10-13H,3,8-9,14-18,22H2;1H |
Clé InChI |
BBVHFQUIZKJCKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


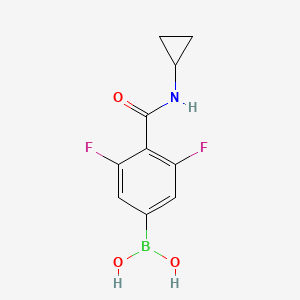


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
